tert-butyl (6S)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Description
tert-Butyl (6S)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate is a chiral spirocyclic compound featuring a bicyclic structure with a bromomethyl substituent at the 6-position. This molecule is a key intermediate in pharmaceutical synthesis, particularly in the production of antiviral agents like Ledipasvir, a hepatitis C virus (HCV) NS5A inhibitor . Its spirocyclic core and bromomethyl group make it a versatile building block for further functionalization.
Key Data:
Properties
IUPAC Name |
tert-butyl (6S)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNO2/c1-11(2,3)16-10(15)14-8-12(4-5-12)6-9(14)7-13/h9H,4-8H2,1-3H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSFUKMGKUPNOG-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)CC1CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)C[C@H]1CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation via Dihalocarbene Addition
Methodology (US8927739B2) :
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Starting Material : 4-Methylene proline derivatives (e.g., methyl 4-methyleneprolinate).
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Cyclopropanation : React with dibromocarbene (generated from bromoform and sodium hydroxide) to form a dibrominated cyclopropane intermediate.
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Conditions :
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Solvent: Dichloromethane or toluene.
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Catalyst: Tetrabutylammonium bromide (phase-transfer catalyst).
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Temperature: 70–90°C for 2–6 hours.
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Yield : 60–73% (mixture of diastereomers).
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclopropanation | Br₃CCO₂Na, Bu₄NBr, 70°C | 73 |
Alternative Spirocyclization (CN113292479A)
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Starting Material : Cyclopropyl nitrile derivatives.
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Reaction : Alkylation with ethylene oxide under strong alkaline conditions.
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Intermediate : 1-(2-Hydroxyethyl)cyclopropanecarbonitrile, reduced to 2-(1-aminomethylcyclopropyl)ethanol.
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Cyclization : Acid-catalyzed ring closure to form the spiro[2.4]heptane core.
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Yield : 41–50% over three steps.
Introduction of the Boc Protecting Group
Boc Protection of the Amine (CN102442934A)
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Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA).
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Conditions :
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Solvent: Dichloromethane or THF.
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Temperature: 0°C to room temperature.
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Time: 12–24 hours.
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Yield : 82–91%.
Example :
| Substrate | Reagents | Yield (%) |
|---|---|---|
| 6-Aminomethyl-5-azaspiro[2.4]heptane | Boc₂O, TEA, CH₂Cl₂ | 85 |
Bromination at the 6-Position
Direct Bromination of Hydroxymethyl Precursor
Methodology (PubChem CID 66847925) :
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Precursor : tert-Butyl (6S)-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate.
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Reagents : Phosphorus tribromide (PBr₃) or HBr in acetic acid.
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Conditions :
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Solvent: Dichloromethane or ether.
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Temperature: 0°C to reflux.
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Time: 2–6 hours.
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Yield : 70–78%.
Optimized Protocol :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | PBr₃, CH₂Cl₂, 0°C → RT | 75 |
Radical Bromination (US8927739B2)
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Substrate : tert-Butyl (6S)-6-(methyl)-5-azaspiro[2.4]heptane-5-carboxylate.
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Reagents : N-Bromosuccinimide (NBS), AIBN (radical initiator).
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Conditions :
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Solvent: CCl₄ or benzene.
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Temperature: 60–80°C.
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Time: 6–12 hours.
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Yield : 50–65%.
Stereochemical Control
Chiral Resolution (CN102442934A)
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Strategy : Use of (S)-tert-butylsulfinamide for asymmetric induction during spirocyclization.
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Enantiomeric Excess (ee) : >98% achieved via recrystallization.
Comparative Analysis of Methods
| Parameter | Cyclopropanation (US8927739B2) | Spirocyclization (CN113292479A) |
|---|---|---|
| Starting Material | 4-Methylene proline | Cyclopropyl nitrile |
| Key Step | Dihalocarbene addition | Alkylation/Reduction |
| Total Yield | 50–60% | 40–50% |
| Stereoselectivity | Moderate | High (via chiral auxiliaries) |
Challenges and Optimization
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Bromine Selectivity : Competing dibromination at the cyclopropane ring requires careful stoichiometry (1.2 equiv PBr₃).
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Spiro Ring Stability : Acidic conditions during Boc deprotection may cause ring opening; neutral pH is critical.
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Scalability : Phase-transfer catalysis (Bu₄NBr) improves cyclopropanation efficiency on multi-gram scales.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6S)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Deprotection: The tert-butyl group can be removed under acidic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Deprotection: Acidic conditions using trifluoroacetic acid or hydrochloric acid are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
Synthetic Applications
Building Block in Organic Synthesis
The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique spirocyclic structure allows for the development of novel synthetic methodologies. The synthesis typically involves multiple steps, including:
- Formation of Spirocyclic Core : Achieved through cyclization reactions involving suitable diesters and amines.
- Bromomethyl Group Introduction : Utilizes bromination reactions to introduce the bromomethyl group at the 6-position.
- Esterification : Finalizes with the esterification of the carboxylic acid group with tert-butyl alcohol.
Biological Applications
Medicinal Chemistry
Research indicates that tert-butyl (6S)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate has potential therapeutic applications due to its structural features, which may influence pharmacokinetic and pharmacodynamic properties.
Case Studies
- Anticancer Activity : A related study demonstrated that compounds similar to tert-butyl (6S)-6-(bromomethyl)-5-azaspiro[2.4]heptane exhibited significant cytotoxicity against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (MCF-7). IC50 values were reported in low micromolar concentrations, indicating promising anticancer properties.
- Enzyme Inhibition : Research showed that derivatives of this compound could inhibit specific enzymes involved in cancer metabolism, further supporting its potential as an anticancer agent.
Industrial Applications
In the industrial sector, this compound can be utilized in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for developing new polymers and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl (6S)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural uniqueness of tert-butyl (6S)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate is highlighted through comparisons with analogs differing in substituents or stereochemistry. Below is a detailed analysis:
tert-Butyl (6R)-6-(Hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
- Key Differences :
- Data: CAS No.: 2227198-42-5 Molecular Formula: C₁₂H₂₁NO₃ Purity: 97% (Synthonix, Inc.) .
tert-Butyl (6S)-6-(Aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate
- Key Differences: Substituent: Aminomethyl (-CH₂NH₂) vs. bromomethyl. Applications: Used in peptide coupling or as a precursor for secondary amines .
- Data: CAS No.: 1262397-26-1 Molecular Formula: C₁₂H₂₂N₂O₂ Storage: Requires inert conditions due to amine sensitivity .
(6S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid
- Key Differences :
- Data: CAS No.: 1129634-44-1 Molecular Weight: 241.28 g/mol Price: $4,000/g (Catalog of Rare Chemicals) .
6-Benzyl 5-tert-Butyl (6S)-5-azaspiro[2.4]heptane-5,6-dicarboxylate
- Key Differences :
- Data: Molecular Formula: C₁₉H₂₅NO₄ SMILES: CC(C)(C)OC(=O)N1CC2(CC2)C[C@H]1C(=O)OCC3=CC=CC=C3 .
Structural and Functional Analysis
Spirocyclic Core
The 5-azaspiro[2.4]heptane scaffold imposes conformational rigidity, enhancing binding affinity in drug targets. This contrasts with non-spirocyclic analogs (e.g., piperidines), which lack such rigidity .
Steric and Electronic Effects
- Bromomethyl Group : Introduces steric bulk and electrophilicity, enabling cross-coupling reactions.
- Hydroxymethyl/Aminomethyl Groups: Polar substituents improve solubility but reduce stability under acidic/basic conditions .
Data Table: Comparative Overview
Biological Activity
tert-butyl (6S)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H18BrNO2
- Molecular Weight : 270.18 g/mol
- CAS Number : 2306244-81-3
This compound features a spirocyclic framework which is known to influence its biological activity by allowing unique interactions with biological targets.
Antibacterial Activity
Research indicates that compounds with similar structural characteristics to this compound exhibit significant antibacterial properties. For instance, related azaspiro compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, including strains resistant to common antibiotics like fluoroquinolones . The mechanism of action often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, crucial enzymes for bacterial replication.
Anticancer Potential
Preliminary studies suggest potential anticancer activity. Compounds within the spirocyclic family have been investigated for their ability to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.
Neuroprotective Effects
There is emerging evidence that spirocyclic compounds can exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are hypothesized mechanisms through which these compounds exert their effects .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps may include:
- Formation of the spirocyclic structure through cyclization reactions.
- Bromination at the 6-position to introduce the bromomethyl group.
- Esterification to form the tert-butyl carboxylate.
These synthetic routes are essential for producing derivatives with enhanced biological activities.
Study 1: Antibacterial Efficacy
A study conducted on a series of azaspiro compounds, including this compound, demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL, showcasing its potential as a lead compound for antibiotic development .
Study 2: Cytotoxicity Against Cancer Cells
In vitro assays revealed that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM, indicating significant anti-proliferative effects compared to standard chemotherapeutic agents.
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Antibacterial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | C12H18BrNO2 | High | Moderate |
| tert-butyl (6S)-6-hydroxymethyl-5-azaspiro[2.4]heptane-5-carboxylate | C12H21NO3 | Moderate | High |
| tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate | C12H20N2O3 | Low | High |
Q & A
Basic Research Questions
Q. How can the enantiomeric purity of tert-butyl (6S)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate be validated experimentally?
- Methodological Answer : Enantiomeric purity is typically assessed using chiral HPLC or polarimetry. For structurally related azaspiro compounds (e.g., tert-butyl sulfinyl derivatives), H NMR analysis with chiral shift reagents or derivatization with enantiopure agents (e.g., Mosher’s acid chloride) can resolve enantiomers . Polarimetric measurements (e.g., specific rotation ) should align with literature values for analogous spirocyclic tert-butyl carboxylates, such as those reported for diazaspiro[3.3]heptane derivatives .
Q. What are the optimal conditions for storing this compound to prevent degradation?
- Methodological Answer : Storage at -80°C under inert gas (e.g., argon) in moisture-free, sealed vials is recommended. For related azaspiro compounds (e.g., tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate), freeze-thaw cycles should be minimized to avoid hydrolytic cleavage of the tert-butoxycarbonyl (Boc) group. Solubility in anhydrous DMSO or DCM at 10 mM concentrations allows stable stock solutions for short-term use .
Q. How can synthetic yields of this compound be improved during bromomethylation?
- Methodological Answer : Bromomethylation efficiency depends on reaction temperature, solvent polarity, and stoichiometry. For spirocyclic intermediates (e.g., 5-azaspiro[2.4]heptane derivatives), using NBS (N-bromosuccinimide) in DMF at 0–5°C under controlled pH (neutral to slightly basic) minimizes side reactions like over-alkylation. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from tert-butyl methyl ether (MTBE) is advised .
Advanced Research Questions
Q. What computational strategies predict the reactivity of the bromomethyl group in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states for SN2 reactions. Molecular dynamics (MD) simulations, as applied to structurally similar azaspiro compounds, reveal steric hindrance effects from the spiro[2.4]heptane framework and Boc group, which influence reaction pathways . Electrostatic potential maps may identify nucleophilic attack sites on the bromomethyl carbon .
Q. How do stereoelectronic effects in the spiro[2.4]heptane ring influence the compound’s stability under acidic conditions?
- Methodological Answer : The bicyclic strain in spiro[2.4]heptane increases susceptibility to acid-mediated ring-opening. Stability studies using pH-controlled aqueous/organic mixtures (e.g., TFA/DCM) monitored by H NMR or LC-MS can quantify degradation rates. For comparison, tert-butyl 2-azabicyclo[2.2.1]heptane derivatives exhibit similar instability trends due to ring strain .
Q. What experimental designs are recommended for analyzing contradictory data in solvent-dependent solubility studies?
- Methodological Answer : Employ a split-split-plot design to test multiple solvents (e.g., DMSO, THF, EtOH) across varying temperatures. Replicate measurements (n ≥ 4) with controls (e.g., unsubstituted spirocyclic analogs) reduce variability. Data contradictions may arise from solvent impurities or hygroscopicity; Karl Fischer titration ensures solvent dryness .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points for tert-butyl azaspiro derivatives?
- Methodological Answer : Variations may stem from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) and X-ray crystallography (e.g., single-crystal XRD for tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate) confirm crystalline homogeneity. Re-crystallization from alternative solvents (e.g., cyclohexane vs. MTBE) can isolate stable polymorphs .
Applications in Drug Discovery
Q. How can this compound serve as a precursor for chiral ligands in asymmetric catalysis?
- Methodological Answer : The bromomethyl group allows functionalization via Suzuki-Miyaura coupling or nucleophilic substitution to introduce phosphine/amine ligands. For example, tert-butyl diazaspiro[3.3]heptane derivatives have been used to synthesize enantioselective catalysts for cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
